molecular formula C13H10BrFO B6196015 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene CAS No. 1160182-56-8

1-bromo-4-(4-fluorophenoxy)-2-methylbenzene

Cat. No.: B6196015
CAS No.: 1160182-56-8
M. Wt: 281.12 g/mol
InChI Key: SLVUNJMSVFVFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is an organic compound with the molecular formula C13H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorophenoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methylbenzene with 4-fluorophenol in the presence of a base such as cesium carbonate and a copper catalyst like cuprous iodide. The reaction is typically carried out in a solvent such as 1,4-dioxane at elevated temperatures (around 90°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene in chemical reactions involves the activation of the bromine atom, which can be replaced by other groups in substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a fluorophenoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

1160182-56-8

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

1-bromo-4-(4-fluorophenoxy)-2-methylbenzene

InChI

InChI=1S/C13H10BrFO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,1H3

InChI Key

SLVUNJMSVFVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.